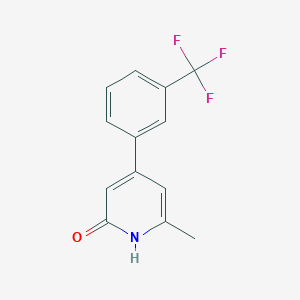

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL

Description

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 6, a hydroxyl group at position 2, and a 3-(trifluoromethyl)phenyl moiety at position 2. The trifluoromethyl (-CF₃) group is a critical structural element, known for its electron-withdrawing properties, metabolic stability, and lipophilicity enhancement, making this compound of interest in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

6-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18) |

InChI Key |

XFRNQTFUGKZACG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.

Industrial Production Methods

Industrial production of this compound may involve the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds can be treated with sodium methoxide and then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is primarily influenced by the trifluoromethyl group, which is known to enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL, enabling comparative analysis of their properties and applications:

6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 404-24-0)

- Structural Differences : The trifluoromethyl group is directly attached to the pyridine ring at position 4, lacking the phenyl spacer present in the target compound.

- Implications: The absence of the aromatic phenyl ring reduces steric bulk and may limit π-π stacking interactions.

- Similarity Score : 0.66 (highest among listed analogs) .

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol (CHEMLYTE SOLUTIONS CO., LTD)

- Structural Differences : A pyrimidine ring replaces the pyridine core, with a methoxymethyl group at position 6 and a 3-pyridyl substituent at position 2.

- Implications : The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity. The methoxymethyl group may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound .

6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol (CAS 883032-71-1)

- Structural Differences : Features a pyrimidine ring with a 3-methylphenyl group at position 2 and a methoxymethyl group at position 4.

- Implications : The methylphenyl group provides moderate steric hindrance, while the methoxymethyl group offers flexibility but lower lipophilicity compared to the trifluoromethylphenyl group in the target compound .

Bromoacetamide Derivatives (e.g., 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide)

- Structural Differences : Replace the pyridine core with an acetamide backbone.

- Implications: The bromine atom introduces reactivity for nucleophilic substitution, making these compounds useful as synthetic intermediates rather than bioactive agents.

Comparative Data Table

*Calculated based on molecular formula (C₁₃H₁₀F₃NO).

Key Findings and Implications

Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to ketone or acetamide analogs, though this is offset by the lipophilic -CF₃Ph group .

Synthetic Utility : Bromoacetamide derivatives (e.g., ) are more reactive but less likely to exhibit direct bioactivity compared to the pyridine/pyrimidine-based compounds .

Biological Activity

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Compound Overview

The compound features a pyridine ring with a methyl group and a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological macromolecules. The molecular formula is C13H10F3N1O, with a molecular weight of approximately 253.22 g/mol .

Synthesis Methods

Various methods have been developed for synthesizing this compound, focusing on maintaining high yields and purity. The synthesis typically involves:

- Reactions of Pyridine Derivatives : Utilizing substituted pyridine derivatives to introduce the trifluoromethyl and methyl groups.

- Catalytic Processes : Employing metal catalysts to facilitate the formation of the desired structure.

- Optimization Techniques : Adjusting reaction conditions (temperature, solvent) to enhance yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, particularly focusing on their effects on prostate cancer cell lines such as DU145 and PC-3. For instance, a derivative known as FMPPP (related to this compound) demonstrated significant anti-proliferative effects by inducing autophagy in these cells .

Key Findings:

- Cell Proliferation Inhibition : FMPPP treatment resulted in a dose-dependent suppression of cell proliferation, with significant increases in G1 phase populations (DU145: 75.08% vs. control 48.32%) .

- Signaling Pathways : The treatment also modulated key signaling pathways, including ERK1/2 and mTOR, indicating its potential as an anticancer agent .

Interaction Studies

The biological activity of this compound is largely attributed to its interactions with proteins and enzymes. Molecular docking studies suggest that the trifluoromethyl group participates in significant interactions such as hydrogen bonding and pi-stacking with target proteins, enhancing its biological efficacy .

Comparison Table of Biological Activities

| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| FMPPP | Anticancer | DU145, PC-3 | 20 |

| 6-Methyl... | Anticancer | MCF-7 | TBD |

| Other Derivatives | Enzyme Inhibition | COX-2, LOX | Varies |

Case Studies

- Prostate Cancer Study : In a controlled study involving DU145 and PC-3 cells treated with FMPPP, researchers observed alterations in cell cycle progression and apoptosis induction, suggesting that the compound could be a viable candidate for further development in cancer therapeutics .

- Enzyme Inhibition Studies : Other studies have indicated that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.